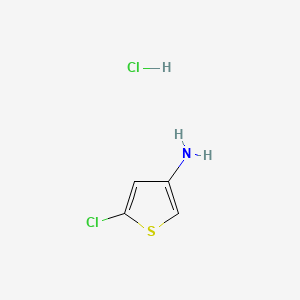

5-Chlorothiophen-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chlorothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANGNYJHBNJBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-06-1 | |

| Record name | 3-Thiophenamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chlorothiophen-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chlorothiophen-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chlorothiophen-3-amine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and expected characterization data to support researchers in their scientific endeavors.

Introduction

This compound is a substituted thiophene derivative of interest in the synthesis of various pharmacologically active compounds. The presence of the chloro, amino, and thiophene functionalities provides a versatile scaffold for the development of novel therapeutic agents. This guide details a multi-step synthesis beginning from the readily available 2-chlorothiophene, involving nitration, reduction, and salt formation.

Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process, as illustrated in the following workflow diagram. The key steps involve the regioselective nitration of 2-chlorothiophene, followed by the reduction of the nitro intermediate, and finally, the formation of the hydrochloride salt.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-3-nitrothiophene

Principle: This step involves the electrophilic nitration of 2-chlorothiophene. The regioselectivity of the reaction is crucial, and while nitration of thiophene itself can lead to a mixture of isomers, the presence of the chloro group at the 2-position is expected to direct the incoming nitro group primarily to the 5- and 3-positions. Careful control of reaction conditions and subsequent purification are necessary to isolate the desired 3-nitro isomer.

Materials:

-

2-Chlorothiophene

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chlorothiophene (1.0 eq) and dichloromethane.

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.

-

After the addition is complete, stir the reaction mixture at -10 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of isomers, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 5-chloro-3-nitrothiophene.

Step 2: Synthesis of 5-Chlorothiophen-3-amine

Principle: The nitro group of 5-chloro-3-nitrothiophene is reduced to a primary amine using a classic and effective method with stannous chloride dihydrate in the presence of hydrochloric acid.[1]

Materials:

-

5-Chloro-3-nitrothiophene

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-3-nitrothiophene (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (4.0-5.0 eq) portion-wise to the stirred solution.

-

Carefully add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.[1]

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

-

Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate with vigorous stirring until the pH is approximately 8. A precipitate of tin salts will form.[1]

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chlorothiophen-3-amine.

Step 3: Synthesis of this compound

Principle: The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid. This process typically improves the stability and handling of the amine.

Materials:

-

5-Chlorothiophen-3-amine

-

Concentrated Hydrochloric Acid

-

Isopropanol

-

Diethyl Ether

Procedure:

-

Dissolve the crude 5-chlorothiophen-3-amine in a minimal amount of isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

A precipitate of the hydrochloride salt should form. If not, the addition of diethyl ether as an anti-solvent can induce precipitation.

-

Stir the mixture in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following is a general workflow for the characterization process.

Caption: General characterization workflow.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₄H₅Cl₂NS |

| Molecular Weight | 170.06 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available, expected to be a high-melting solid |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 5-Chlorothiophen-3-amine. The hydrochloride salt will exhibit similar spectral features with some characteristic shifts.

| Technique | Expected Data |

| ¹H NMR | Thiophene protons: Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm). Amine protons: A broad singlet (variable chemical shift, depends on concentration and solvent). For the hydrochloride salt, the amine protons will appear as a broader signal at a more downfield chemical shift. |

| ¹³C NMR | Four signals corresponding to the thiophene ring carbons. The carbon bearing the chlorine atom will be shifted downfield, and the carbon attached to the amino group will be shifted upfield compared to unsubstituted thiophene. |

| IR (Infrared) Spectroscopy | N-H stretch: A broad absorption in the range of 3200-3400 cm⁻¹ (for the free amine, this may appear as two bands for a primary amine). For the hydrochloride salt, a very broad and strong absorption for the -NH₃⁺ stretch will be observed, often extending from 2500-3200 cm⁻¹. C-H stretch (aromatic): Above 3000 cm⁻¹. C=C stretch (aromatic): Around 1500-1600 cm⁻¹. C-Cl stretch: In the fingerprint region (below 800 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free amine (C₄H₄ClNS). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |

Applications in Drug Development

Aminothiophene derivatives are prevalent scaffolds in medicinal chemistry due to their diverse biological activities. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a variety of chemical modifications, making it a valuable starting material for the exploration of new chemical entities in drug discovery programs targeting a range of diseases.

Safety Information

-

2-Chlorothiophene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Nitrating agents (Nitric Acid, Sulfuric Acid): Highly corrosive and strong oxidizing agents. Cause severe skin burns and eye damage. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

-

Stannous Chloride: Harmful if swallowed. Causes skin and eye irritation.

-

Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all manipulations in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. The experimental procedures described should be carried out with appropriate safety precautions and in accordance with all applicable regulations.

References

Technical Guide: Physicochemical Properties of 5-Chlorothiophen-3-amine Hydrochloride

Disclaimer: Publicly available experimental data on 5-Chlorothiophen-3-amine hydrochloride is limited. This guide provides available information on the corresponding free base and the related compound, Thiophen-3-amine hydrochloride, for context. It also details standardized methodologies for determining key physicochemical properties relevant to drug discovery and development.

Introduction

This compound is a substituted aminothiophene derivative. Thiophene-containing heterocycles are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a chlorine atom and an amine group onto the thiophene ring is expected to modulate the molecule's electronic properties, lipophilicity, and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This document serves as a technical resource, summarizing the known properties of the free base, 5-Chlorothiophen-3-amine, and its non-chlorinated analog, Thiophen-3-amine hydrochloride. Furthermore, it provides detailed, generalized experimental protocols for the characterization of such compounds, a critical step in the early stages of drug development.

Chemical Identity and Properties

Due to the absence of specific experimental data for this compound, this section presents data for the free base and a structurally related analog for comparison.

5-Chlorothiophen-3-amine (Free Base)

This is the parent compound of the hydrochloride salt. Its properties form the basis for understanding the salt form.

| Property | Data | Source |

| IUPAC Name | 5-chlorothiophen-3-amine | |

| CAS Number | 123403-75-8 | [1] |

| Molecular Formula | C₄H₄ClNS | [1] |

| Molecular Weight | 133.60 g/mol | [1] |

| Canonical SMILES | C1=C(SC=C1N)Cl | |

| Physical Form | Data Not Available | |

| Melting Point | Data Not Available | |

| Solubility | Data Not Available | |

| pKa | Data Not Available |

Thiophen-3-amine hydrochloride (Analog Compound)

This non-chlorinated analog provides context for the general properties of aminothiophene hydrochlorides.

| Property | Data | Source |

| IUPAC Name | thiophen-3-amine;hydrochloride | [2] |

| CAS Number | 25475-76-7 | [2][3][4][5] |

| Molecular Formula | C₄H₆ClNS | [2][3] |

| Molecular Weight | 135.62 g/mol | [2] |

| Canonical SMILES | C1=CSC=C1N.Cl | [2] |

| Physical Form | Solid | [4] |

| Storage Conditions | Store at 2–8 °C under inert gas | [3] |

| Melting Point | Data Not Available | |

| Solubility | Data Not Available |

Standardized Experimental Protocols

The following sections detail generalized, standard operating procedures for determining the key physicochemical properties of a novel amine hydrochloride salt like this compound.

Melting Point Determination

The melting point is a critical indicator of purity and identity.[6] A sharp melting range typically signifies a pure compound, whereas a broad range often indicates impurities.[6]

Methodology: Capillary Melting Point Method (USP Class Ia)[7]

-

Sample Preparation: Finely powder the dry sample. Pack the powder into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a solid surface.[6][7]

-

Initial Determination (Rapid Scan): Place the capillary in a calibrated melting point apparatus. Heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[6] Insert a new sample capillary.

-

Set the starting temperature to 5-10 °C below the expected melting point and heat at a slow, controlled rate (e.g., 1-2 °C/min).[6][7]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.

-

Replication: Perform the determination in triplicate to ensure consistency.

Aqueous Solubility Profile

Solubility is a fundamental determinant of a drug's absorption and bioavailability. For an ionizable compound, solubility should be determined across a physiologically relevant pH range.

Methodology: Shake-Flask Method

-

Media Preparation: Prepare aqueous buffers at a minimum of three pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[8]

-

Sample Addition: Add an excess amount of the compound to vials containing a known volume of each buffer. The excess solid should be visible to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker or water bath, maintained at a physiologically relevant temperature (e.g., 37 ± 1 °C), until equilibrium is reached (typically 24-48 hours).[9]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a clear aliquot from the supernatant. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

-

Quantification: Dilute the filtered sample into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in mg/mL or µg/mL for each pH condition.

pKa Determination

The pKa, or acid dissociation constant, defines the extent of ionization of a compound at a given pH. It governs solubility, lipophilicity, and receptor binding.

Methodology: Potentiometric Titration[10]

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). A typical concentration is around 1 mM.[11] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]

-

Titration: Place the solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[11]

-

Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M NaOH for an amine hydrochloride).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.[11]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve. The equivalence point is identified as the inflection point of the curve.

Visualizations

Since no specific biological pathways are documented for this compound, the following diagram illustrates a standard workflow for its initial physicochemical characterization, a critical process for the target audience.

Caption: General workflow for the physicochemical characterization of a novel compound.

Conclusion

While specific experimental data for this compound remains elusive in public literature, its structural motifs suggest it is a compound of interest for chemical and pharmaceutical research. The provided standardized protocols offer a robust framework for its characterization. The determination of properties such as melting point, solubility, and pKa is a foundational step in evaluating any new chemical entity for its potential as a drug candidate. Researchers working with this or similar compounds are encouraged to perform these fundamental experiments to build a comprehensive data package to guide further development efforts.

References

- 1. 123403-75-8|5-Chlorothiophen-3-amine|BLD Pharm [bldpharm.com]

- 2. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Thiophen-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. 25475-76-7 | CAS DataBase [m.chemicalbook.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. thinksrs.com [thinksrs.com]

- 8. who.int [who.int]

- 9. scielo.br [scielo.br]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

Technical Guide: 5-Chlorothiophen-3-amine Hydrochloride and its Analogue Thiophen-3-amine Hydrochloride

Chemical Identification and Properties

Thiophen-3-amine hydrochloride is a heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.

| Property | Value |

| Chemical Name | Thiophen-3-amine hydrochloride |

| CAS Number | 25475-76-7[1][2][3] |

| Molecular Formula | C₄H₆ClNS[1][2][3] |

| Molecular Weight | 135.62 g/mol [1] |

| Appearance | Not Available |

| Storage Temperature | 2-8°C, under inert atmosphere[1][3] |

Safety and Hazard Information

The following safety data is derived from available Safety Data Sheets (SDS) for Thiophen-3-amine hydrochloride. It is crucial to handle this chemical in a well-ventilated area using appropriate personal protective equipment.

GHS Hazard Classification

While a specific GHS classification for Thiophen-3-amine hydrochloride is not universally available in the initial search results, related amine hydrochlorides and chloro-aromatic compounds often exhibit a range of hazards. For a structurally similar compound, 3-(Aminomethyl)-5-chlorobenzo[b]thiophene hydrochloride, the hazards identified are Skin Corrosion/Irritation Category 1B (H314), Corrosive to Metals Category 1 (H290), and Serious Eye Damage/Eye Irritation Category 1 (H318)[4]. Another related compound, Bis(2-chloroethyl)amine hydrochloride, is classified as corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage.

The following diagram illustrates a general hazard communication workflow based on GHS principles.

Precautionary Statements

Based on the hazards of similar compounds, the following precautionary measures are recommended[4]:

-

Prevention:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P234: Keep only in original packaging.

-

-

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER/doctor.

-

-

Storage:

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of 5-Chlorothiophen-3-amine hydrochloride are not available in the provided search results. However, general laboratory safety protocols should be strictly followed when handling this and related compounds.

First Aid Measures

In case of exposure, the following first aid measures, adapted from data for similar compounds, should be implemented[5]:

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a chemical fume hood.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[3][5]

The logical workflow for safe handling and storage is outlined in the diagram below.

Conclusion

While specific data for this compound is scarce, the information available for the analogous compound, Thiophen-3-amine hydrochloride, provides a valuable starting point for understanding its potential hazards and handling requirements. Researchers should exercise caution, assume the compound is hazardous, and implement stringent safety protocols. Further experimental investigation is necessary to fully characterize the physicochemical properties, reactivity, and toxicological profile of this compound.

References

- 1. 25475-76-7|Thiophen-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Analysis of 5-Chlorothiophen-3-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 5-Chlorothiophen-3-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for quality control, reaction monitoring, and regulatory compliance in drug development.

Molecular Structure and Spectroscopic Overview

This compound is a thiophene derivative characterized by a chlorine atom at the 5-position and an amino group at the 3-position, which is protonated to form the hydrochloride salt. This structure gives rise to a distinct spectroscopic signature.

-

NMR Spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule, confirming the substitution pattern and the presence of the amine hydrochloride.

-

IR Spectroscopy identifies the key functional groups present, including the amine salt, the C-Cl bond, and the thiophene ring vibrations.

-

Mass Spectrometry determines the molecular weight and provides information about the fragmentation pattern, further confirming the molecular structure.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.0-7.2 | Doublet |

| ~6.8-7.0 | Doublet |

| ~4.0-5.0 (broad) | Singlet |

Note: Chemical shifts are referenced to a standard solvent signal. The broadness of the -NH₃⁺ peak is due to quadrupole broadening and exchange.

Table 2: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2800-2500 | Broad, Medium | -NH₃⁺ stretch |

| 1600-1550 | Medium | N-H bend (asymmetric) |

| 1550-1450 | Medium | Aromatic C=C stretch |

| 1100-1000 | Strong | C-N stretch |

| 800-700 | Strong | C-Cl stretch |

| 750-650 | Strong | C-S stretch |

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 134.9 | 100 | [M+H]⁺ (for ³⁵Cl) |

| 136.9 | 33 | [M+H]⁺ (for ³⁷Cl) |

| 99.0 | ~40 | [M+H - Cl]⁺ |

| 69.0 | ~20 | [C₃H₃N]⁺ |

Note: [M+H]⁺ refers to the protonated free amine (5-Chlorothiophen-3-amine). The isotopic pattern of chlorine is a key diagnostic feature.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the amine protons are exchangeable.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution may be acidified with a small amount of formic acid to promote protonation.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for the free amine).

-

Analyze the isotopic pattern for the presence of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).

-

Identify major fragment ions to aid in structural confirmation.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for NMR data analysis and structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to use this information as a starting point for their own analytical work, adapting the protocols and interpretations as necessary for their specific experimental context.

An In-depth Technical Guide to the Solubility and Stability of 5-Chlorothiophen-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Chlorothiophen-3-amine hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and data to support formulation and analytical development efforts.

Introduction

This compound is a substituted thiophene derivative of interest in pharmaceutical research due to its potential as a building block in the synthesis of various biologically active molecules. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for the development of safe, effective, and stable dosage forms. This guide details the solubility profile of this compound in various solvents and its stability under different environmental conditions.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and is a key parameter in formulation development. Amine hydrochloride salts are generally more soluble in aqueous media compared to their free base counterparts due to their ionic nature.[1][2] The solubility of this compound was determined in a range of solvents at ambient temperature.

2.1. Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound was determined using the shake-flask method. An excess amount of the compound was added to a known volume of the test solvent in a sealed vial. The vials were then agitated in a constant temperature water bath at 25 °C for 24 hours to ensure equilibrium was reached. After 24 hours, the samples were allowed to stand, and the supernatant was filtered through a 0.45 µm syringe filter to remove any undissolved solids. The concentration of the dissolved compound in the filtrate was then determined by a validated high-performance liquid chromatography (HPLC) method with UV detection.

2.2. Solubility Data

The solubility of this compound in various solvents is summarized in the table below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water | 25 | 150.2 | Soluble |

| Phosphate Buffered Saline (pH 7.4) | 25 | 145.8 | Soluble |

| 0.1 N HCl | 25 | 210.5 | Freely Soluble |

| Methanol | 25 | 75.3 | Soluble |

| Ethanol | 25 | 25.1 | Sparingly Soluble |

| Isopropyl Alcohol | 25 | 5.8 | Slightly Soluble |

| Acetone | 25 | < 0.1 | Practically Insoluble |

| Dichloromethane | 25 | < 0.1 | Practically Insoluble |

| Toluene | 25 | < 0.1 | Practically Insoluble |

Solubility classifications are based on the United States Pharmacopeia (USP) definitions.

The data indicates that this compound exhibits good solubility in aqueous and polar protic solvents, a characteristic typical of amine hydrochloride salts.[3] The solubility is significantly influenced by the pH, with higher solubility observed in acidic conditions due to the common ion effect.[4]

Stability Profile

The stability of an API is a critical quality attribute that can affect its safety and efficacy.[] Stability studies are conducted to understand how the quality of the API varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7]

3.1. Experimental Protocol for Stability Testing

Stability studies for this compound were conducted in accordance with the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[6] Samples of the solid API were stored under accelerated (40 °C / 75% RH) and long-term (25 °C / 60% RH) stability conditions. The samples were analyzed at predetermined time points (0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term) for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Forced degradation studies were also performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[8][9] The compound was subjected to stress conditions including acid hydrolysis (0.1 N HCl at 80 °C), base hydrolysis (0.1 N NaOH at 80 °C), oxidation (3% H₂O₂ at room temperature), thermal degradation (80 °C), and photostability (ICH Q1B).

3.2. Stability Data

The results from the stability studies are summarized in the tables below.

Accelerated Stability Data (40 °C / 75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white solid | 99.8 | 0.12 |

| 3 | White to off-white solid | 99.6 | 0.25 |

| 6 | White to off-white solid | 99.3 | 0.48 |

Long-Term Stability Data (25 °C / 60% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white solid | 99.8 | 0.12 |

| 6 | White to off-white solid | 99.7 | 0.15 |

| 12 | White to off-white solid | 99.6 | 0.18 |

| 24 | White to off-white solid | 99.5 | 0.22 |

| 36 | White to off-white solid | 99.4 | 0.28 |

The results indicate that this compound is a stable compound under long-term storage conditions. A slight increase in total impurities was observed under accelerated conditions, suggesting that the compound may be susceptible to degradation at elevated temperatures and humidity over extended periods.

Forced Degradation Results

| Stress Condition | Observation |

| Acid Hydrolysis | Minor degradation observed. |

| Base Hydrolysis | Significant degradation observed. |

| Oxidation | Moderate degradation observed. |

| Thermal | Minor degradation observed. |

| Photostability | No significant degradation observed. |

The forced degradation studies revealed that this compound is most susceptible to degradation under basic and oxidative conditions. The primary degradation pathway under basic conditions is likely the hydrolysis of the chloro-substituent and potential polymerization.

Visualizations

4.1. Experimental Workflow for Solubility Determination

Caption: Workflow for Solubility Determination

4.2. General Stability Testing Workflow

Caption: General Stability Testing Workflow

Conclusion

This technical guide provides essential data on the solubility and stability of this compound. The compound exhibits favorable aqueous solubility, particularly in acidic media, which is advantageous for pharmaceutical formulations. It is stable under long-term storage conditions, with some sensitivity to basic and oxidative stress. This information is crucial for guiding formulation development, establishing appropriate storage conditions, and defining the retest period for this API. Further studies may be warranted to fully elucidate the structures of the degradation products and to develop mitigation strategies for potential instabilities in formulated products.

References

- 1. Isolation (Recovery) [chem.ualberta.ca]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. qlaboratories.com [qlaboratories.com]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. ema.europa.eu [ema.europa.eu]

A Technical Guide to High-Purity 5-Chlorothiophen-3-amine Hydrochloride for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Chlorothiophen-3-amine hydrochloride (CAS No. 1408076-06-1), a key chemical intermediate for the pharmaceutical industry. Thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide details commercial suppliers, presents critical technical data, outlines relevant experimental protocols, and illustrates the compound's role in drug discovery and development.

Commercial Suppliers of High-Purity Grades

Identifying a reliable source for high-purity starting materials is a critical first step in research and drug development. High-purity this compound (typically >97%) is available from several specialized chemical suppliers that cater to the pharmaceutical and life sciences sectors. When sourcing this compound, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify its identity and purity.

Key suppliers listing this compound (CAS 1408076-06-1) include:

-

BenchChem

-

CymitQuimica

-

BLD Pharm

-

Jilin Jintai Chemical Glass Co., Ltd. [2]

These suppliers generally offer the compound for research use, with purities often stated as 95% or 97%.[2][3]

Technical Data and Specifications

Quantitative data for high-purity this compound is essential for experimental design and ensuring reproducibility. While a specific Certificate of Analysis was not publicly available, the table below summarizes typical specifications based on data for analogous amine hydrochloride compounds and supplier information.

Table 1: Representative Technical Specifications for this compound

| Parameter | Specification | Analytical Method |

| Appearance | White to Off-White Crystalline Powder | Visual Inspection |

| Purity (Assay) | ≥ 97.0% | HPLC |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Melting Point | Not Available | USP <741> |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Molecular Formula | C₄H₅Cl₂NS | - |

| Molecular Weight | 170.06 g/mol | - |

| CAS Number | 1408076-06-1 | - |

Note: This table is a representation of typical data. Researchers should always refer to the supplier-provided, lot-specific Certificate of Analysis for exact values.

Logical Workflow for Supplier and Material Qualification

The process of selecting a supplier and qualifying a new batch of a critical intermediate like this compound involves several logical steps to ensure quality and consistency for research and development.

Caption: Workflow for qualifying a commercial chemical supplier.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and purity analysis of this compound. These protocols are based on established chemical principles and analytical methods for related compounds.

Illustrative Synthesis of 5-Chlorothiophen-3-amine

The synthesis of 5-Chlorothiophen-3-amine can be envisioned through a multi-step process starting from a suitable thiophene precursor. A plausible, though not explicitly published, route involves the nitration of 2-chlorothiophene followed by reduction of the nitro group. The resulting amine can then be converted to its hydrochloride salt.

Step 1: Nitration of 2-Chlorothiophene

-

Cool a mixture of fuming nitric acid and acetic anhydride to 0°C in a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Slowly add 2-chlorothiophene to the cooled nitrating mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitrated intermediate.

Step 2: Reduction of the Nitro Group

-

Dissolve the nitrothiophene intermediate from Step 1 in ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

-

If using SnCl₂, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the resulting 5-Chlorothiophen-3-amine with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 5-Chlorothiophen-3-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[4] The following is a robust reversed-phase HPLC (RP-HPLC) method suitable for analyzing aromatic amine hydrochlorides.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Sample Prep. | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. |

Experimental Workflow for HPLC Analysis

Caption: A typical workflow for purity analysis by HPLC.

Role in Drug Discovery and Development

Chlorothiophene derivatives are vital building blocks in medicinal chemistry. They are frequently used in the synthesis of complex molecules designed to interact with specific biological targets. The anticoagulant drug Rivaroxaban (Xarelto®), for example, incorporates a 5-chlorothiophene moiety, which is derived from an intermediate like 5-chlorothiophene-2-carboxylic acid.[5][6] this compound provides a strategic scaffold for drug candidates, offering a reactive primary amine for amide bond formation or other coupling reactions, while the thiophene ring acts as a bioisostere for a phenyl ring, potentially improving metabolic stability or target affinity.

Illustrative Synthetic Utility

The diagram below illustrates the logical role of this compound as a key intermediate (Building Block B) in the synthesis of a hypothetical drug molecule. The primary amine allows for coupling with an activated carboxylic acid (Building Block A) to form a critical amide linkage.

Caption: Role as an intermediate in a synthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-氯噻吩-3-胺盐酸盐 - CAS:1408076-06-1 - 吉林金泰化玻有限公司 [jtos-service.com]

- 3. Thiophenes page 23 | BenchChem [benchchem.com]

- 4. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity Profile of the Amine Group in 5-Chlorothiophen-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amine group in 5-Chlorothiophen-3-amine hydrochloride, a key heterocyclic building block in medicinal chemistry. The document elucidates the electronic effects of the thiophene ring and the chloro-substituent on the amine's basicity and nucleophilicity. It further details common chemical transformations of the amine group, including acylation, alkylation, and sulfonylation, supported by generalized experimental protocols and expected reactivity trends. This guide aims to serve as a valuable resource for scientists engaged in the synthesis and derivatization of thiophene-containing compounds for drug discovery and development.

Introduction

Thiophene-containing molecules are a prominent class of heterocycles in pharmaceutical sciences, valued for their diverse biological activities. The aminothiophene scaffold, in particular, serves as a versatile synthon for the construction of complex molecular architectures. This compound presents a unique combination of a nucleophilic amino group and a thiophene ring bearing an electron-withdrawing chloro substituent. Understanding the reactivity profile of this amine group is crucial for its effective utilization in the synthesis of novel therapeutic agents. This guide will delve into the chemical properties and reaction landscape of the amine functionality in this specific molecule.

Physicochemical Properties

The reactivity of the amine group in this compound is fundamentally governed by its basicity and nucleophilicity, which are influenced by the electronic environment of the thiophene ring and the presence of the chloro substituent.

Basicity (pKa)

Table 1: Predicted and Estimated Physicochemical Properties

| Property | Value | Method |

| Predicted pKa (3-aminothiophene) | 4.26 | Computational Prediction[1] |

| Estimated pKa (5-Chlorothiophen-3-amine) | < 4.26 | Hammett Equation Estimation |

The chloro group at the 5-position is expected to be electron-withdrawing through inductive effects, which would decrease the electron density on the nitrogen atom of the 3-amino group. Consequently, the basicity of 5-Chlorothiophen-3-amine is anticipated to be lower than that of 3-aminothiophene, resulting in a pKa value less than 4.26. This can be qualitatively understood through the application of the Hammett equation to thiophene derivatives, which allows for the estimation of substituent effects on reactivity.[2][3]

Nucleophilicity

The amine group in 5-Chlorothiophen-3-amine is a potent nucleophile, capable of attacking a wide range of electrophilic centers. The nucleophilicity is influenced by several factors:

-

Electron Density: The lone pair of electrons on the nitrogen atom is the source of its nucleophilicity. The electron-donating character of the thiophene ring, relative to a simple alkylamine, can enhance this nucleophilicity.

-

Steric Hindrance: The 3-position of the thiophene ring is relatively unhindered, allowing for facile approach of electrophiles.

-

Substituent Effects: The electron-withdrawing nature of the 5-chloro substituent will reduce the electron density on the nitrogen, thereby decreasing its nucleophilicity compared to the unsubstituted 3-aminothiophene.

Despite the deactivating effect of the chloro group, the amine remains sufficiently nucleophilic to participate in a variety of important chemical transformations.

Chemical Reactivity and Transformations

The nucleophilic amine group of this compound is the primary site of chemical reactivity, enabling a range of functionalization reactions. The hydrochloride salt form implies that the amine is protonated. For the free amine to act as a nucleophile, it must be liberated by treatment with a base.

Acylation

N-acylation is a fundamental transformation to form amides, which are prevalent in many pharmaceutical compounds. The reaction involves the treatment of 5-Chlorothiophen-3-amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base to neutralize the generated acid.

General Experimental Protocol for Acylation:

-

Amine Liberation: Suspend this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). Add a base (e.g., triethylamine, pyridine, or an inorganic base like sodium bicarbonate) to neutralize the hydrochloride and generate the free amine.

-

Acylation: Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride, benzoyl chloride) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Table 2: Representative Acylation Reactions

| Acylating Agent | Product | Expected Yield |

| Acetyl Chloride | N-(5-chlorothiophen-3-yl)acetamide | Good to Excellent |

| Benzoyl Chloride | N-(5-chlorothiophen-3-yl)benzamide | Good to Excellent |

| 5-Chlorothiophene-2-carbonyl chloride | N-(5-chlorothiophen-3-yl)-5-chlorothiophene-2-carboxamide | Good |

The yields of these reactions are generally expected to be good, although the reduced nucleophilicity due to the chloro substituent might necessitate slightly more forcing conditions compared to unsubstituted aminothiophenes.

Caption: General workflow for the acylation of 5-Chlorothiophen-3-amine.

Alkylation

N-alkylation of the amine group leads to the formation of secondary and tertiary amines. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. The N-alkylation of aminothiophenes can sometimes be challenging under mild conditions.

General Experimental Protocol for Reductive Amination:

-

Imine Formation: Dissolve 5-Chlorothiophen-3-amine (as the free base) and an aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

Table 3: Representative Alkylation Reactions

| Alkylating Agent | Product Type | Expected Reactivity |

| Alkyl Halide (e.g., Iodomethane) | Secondary/Tertiary Amine | Moderate |

| Aldehyde/Ketone (Reductive Amination) | Secondary/Tertiary Amine | Good |

Direct alkylation with alkyl halides may lead to over-alkylation and the formation of quaternary ammonium salts. Reductive amination often provides better control for mono-alkylation.

Caption: Workflow for the N-alkylation via reductive amination.

Sulfonylation

The reaction of 5-Chlorothiophen-3-amine with sulfonyl chlorides in the presence of a base yields sulfonamides. Sulfonamide moieties are important pharmacophores found in a variety of drugs.

General Experimental Protocol for Sulfonylation:

-

Reaction Setup: Dissolve 5-Chlorothiophen-3-amine (as the free base) in a suitable solvent such as pyridine or a mixture of an aprotic solvent and a tertiary amine base.

-

Sulfonyl Chloride Addition: Cool the solution and add the sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) portion-wise or dropwise.

-

Reaction and Work-up: Stir the reaction, allowing it to warm to room temperature, until the starting material is consumed. Quench with water and extract the product.

-

Purification: Purify the sulfonamide by recrystallization or column chromatography.

Table 4: Representative Sulfonylation Reactions

| Sulfonylating Agent | Product | Expected Yield |

| Benzenesulfonyl Chloride | N-(5-chlorothiophen-3-yl)benzenesulfonamide | Good |

| p-Toluenesulfonyl Chloride | N-(5-chlorothiophen-3-yl)-4-methylbenzenesulfonamide | Good |

The electron-deficient nature of the amine may require slightly elevated temperatures or longer reaction times for complete conversion.

References

- 1. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted 5-Chlorothiophen-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its diverse derivatives, those featuring a 5-chloro-3-amine substitution pattern are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of substituted 5-chlorothiophen-3-amine derivatives, focusing on their anticancer and antimicrobial properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development in this area.

Anticancer Activity

Substituted 5-chlorothiophen-3-amine derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of various thiophene derivatives, highlighting the potential of this chemical scaffold in oncology research.

Table 1: Anticancer Activity of Substituted Thiophene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Analogue of 5-chloro-5,8-dideazafolic acid (Compound 6) | CCRF-CEM (Human leukemic lymphoblasts) | 1.8 ± 0.1 | [1] |

| Thiophene Analogue of 2-desamino-2-methyl-5-chloro-5,8-dideazafolic acid (Compound 7) | CCRF-CEM (Human leukemic lymphoblasts) | 2.1 ± 0.8 | [1] |

| Chlorothiophene-based Chalcone (C4) | WiDr (Colorectal cancer) | 0.77 µg/mL | [2] |

| Chlorothiophene-based Chalcone (C6) | WiDr (Colorectal cancer) | 0.45 µg/mL | [2] |

| 5f (indole-2-carboxamide derivative) | A-549 (Epithelial cancer) | GI50 = 29 nM | [3] |

| 5g (indole-2-carboxamide derivative) | A-549 (Epithelial cancer) | GI50 = 31 nM | [3] |

| Compound 480 | HeLa (Cervical cancer) | 12.61 µg/mL | [4] |

| Compound 480 | Hep G2 (Liver cancer) | 33.42 µg/mL | [4] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted 5-chlorothiophen-3-amine and related thiophene derivatives have shown promising activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy.

Table 2: Antimicrobial Activity of Substituted Thiophene Derivatives

| Compound Class/ID | Microbial Strain | MIC (mg/L or µg/mL) | Reference |

| Thiophene derivatives 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 mg/L | |

| Thiophene derivatives 4, 8 | Colistin-Resistant Escherichia coli | 8 - 32 mg/L | |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria and yeast | 16 µg/mL | [5] |

| Thiophene derivative 7b & 8 | Various bacteria | Activity comparable to ampicillin and gentamicin | [6] |

| Thiophene derivative 9b & 10 | Various fungi | 100% inhibition | [6] |

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for key biological assays are provided below.

Anticancer Activity: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of substituted 5-chlorothiophen-3-amine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Substituted 5-chlorothiophen-3-amine derivative of interest

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plates for an additional 24 to 72 hours under the same conditions.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of substituted 5-chlorothiophen-3-amine derivatives against bacterial and fungal strains using the broth microdilution method.

Materials:

-

Substituted 5-chlorothiophen-3-amine derivative of interest

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

-

Positive control (a known effective antibiotic or antifungal agent)

-

Negative control (broth only)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, including the positive control wells. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Potential Signaling Pathways

The biological activities of substituted 5-chlorothiophen-3-amine derivatives are likely mediated through their interaction with specific cellular signaling pathways. Based on studies of related thiophene compounds, two key pathways that may be modulated are the Wnt/β-catenin signaling pathway and the intrinsic apoptosis pathway.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival.[7][8] Its dysregulation is implicated in the development and progression of various cancers.[9] Some small molecules can inhibit this pathway by targeting key components such as Dishevelled (DVL) or by promoting the degradation of β-catenin.

Caption: Potential modulation of the Wnt/β-catenin signaling pathway.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The intrinsic apoptosis pathway is initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] Many anticancer agents exert their effects by inducing apoptosis in cancer cells.

Caption: Potential induction of the intrinsic apoptosis pathway.

Conclusion and Future Directions

Substituted 5-chlorothiophen-3-amine derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide highlight their potential as both anticancer and antimicrobial agents. Further research is warranted to fully elucidate their mechanisms of action, optimize their structure-activity relationships, and evaluate their efficacy and safety in preclinical and clinical settings. The exploration of their effects on key signaling pathways, such as the Wnt/β-catenin and apoptosis pathways, will be crucial in advancing these compounds towards clinical application. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functions of the WNT Signaling Network in Shaping Host Responses to Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medic.upm.edu.my [medic.upm.edu.my]

The Chlorine Atom's Directing Hand: An In-depth Technical Guide to the Reactivity of 5-Chlorothiophen-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothiophen-3-amine hydrochloride is a pivotal building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. The reactivity of this molecule is intricately governed by the interplay of its substituents: the electron-rich thiophene ring, the versatile amino group, and the influential chlorine atom at the 5-position. This technical guide provides a comprehensive analysis of the role of the chlorine atom in modulating the chemical reactivity of the 5-Chlorothiophen-3-amine scaffold. It delves into the electronic and steric effects of the chlorine substituent, its influence on key synthetic transformations such as electrophilic substitution and cyclocondensation reactions, and its ultimate impact on the design of biologically active molecules. Detailed experimental protocols for representative reactions and visualizations of key concepts are provided to offer a practical resource for researchers in drug discovery and organic synthesis.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are classified as "privileged scaffolds" in medicinal chemistry, owing to their prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1] The thiophene ring serves as a versatile bioisostere for the benzene ring, offering similar aromaticity and spatial arrangement while possessing distinct electronic properties and metabolic profiles.[2] This makes thiophene-based molecules crucial for modulating drug-receptor interactions, solubility, and metabolic stability.[3]

The aminothiophene motif, in particular, is a cornerstone for constructing complex heterocyclic systems.[4] 5-Chlorothiophen-3-amine, as a trifunctional molecule, presents multiple reaction sites. Its utility is prominently demonstrated in the synthesis of thieno[3,2-d]pyrimidines, a class of compounds known to exhibit potent inhibitory activity against various protein kinases, which are critical targets in oncology and inflammatory diseases.[5][6] Understanding the specific role of the chlorine atom is therefore paramount for the rational design and synthesis of next-generation therapeutics based on this scaffold.

The Dual Nature of the Chlorine Substituent: Electronic and Steric Effects

The reactivity of an aromatic ring is dictated by the electronic properties of its substituents. Halogens, like chlorine, present a fascinating case as they exert two opposing electronic effects simultaneously: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the thiophene ring through the sigma bond network. This effect is distance-dependent and deactivates the entire ring towards electrophilic attack compared to unsubstituted thiophene.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the thiophene ring. This donation of electron density preferentially increases the electron density at the ortho and para positions (the C2 and C4 positions relative to the chlorine).

In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect still dictates the regioselectivity of electrophilic substitution, directing incoming electrophiles to the positions it activates.[7]

In 5-Chlorothiophen-3-amine, the situation is further nuanced by the presence of the amino group at the C3 position. In its free base form (-NH2), the amino group is a powerful activating group due to its strong +R effect, which directs electrophiles to its ortho and para positions (C2 and C4). When protonated as the hydrochloride salt (-NH3+), it becomes a strongly deactivating, meta-directing group due to its powerful -I effect. Therefore, the reactivity and regioselectivity of the molecule are highly dependent on the reaction conditions (pH).

Reactivity in Key Synthetic Transformations

The chlorine atom plays a crucial role in directing the outcomes of several key reactions utilized in the synthesis of complex molecules from 5-Chlorothiophen-3-amine.

N-Acylation

The most common initial reaction is the acylation of the 3-amino group. This reaction is typically straightforward and high-yielding, converting the amine into an amide (e.g., an acetamide). This transformation serves two primary purposes:

-

Protection: The amide is less nucleophilic and less prone to oxidation than the free amine, protecting it during subsequent reactions.

-

Modulation of Reactivity: The resulting acetamido group is still an ortho-, para-directing activator for electrophilic aromatic substitution, but it is less powerful than the free amino group. This can provide better control over subsequent substitution reactions.

The chlorine atom at C5 has minimal direct impact on the N-acylation reaction itself, which occurs at the C3-substituent. However, its electron-withdrawing nature slightly reduces the basicity of the amino group.[2]

Cyclocondensation Reactions

5-Chlorothiophen-3-amine and its derivatives are excellent precursors for fused heterocyclic systems. The most notable application is the synthesis of thieno[3,2-d]pyrimidines.[8] In a typical sequence, a 3-aminothiophene-2-carboxylate is cyclized with a one-carbon source like formic acid or formamide.[5] The chlorine atom at the C5-equivalent position remains on the final heterocyclic core, where it can serve as a handle for further functionalization (e.g., through nucleophilic aromatic substitution or cross-coupling reactions) or as a critical pharmacophoric element for binding to a biological target.[3]

Data Presentation: The Influence of the Chlorine Atom

Table 1: Qualitative Impact of the C5-Chloro Substituent on Reactivity

| Reaction Type | Position of Attack | Expected Effect of Chlorine | Rationale |

| Electrophilic Aromatic Substitution | C2, C4 | Decreased Reaction Rate | The dominant electron-withdrawing inductive effect (-I) of chlorine deactivates the thiophene ring, reducing its nucleophilicity.[7] |

| N-Acylation | C3-Amine | Minor Decrease in Rate | The -I effect of chlorine slightly reduces the nucleophilicity of the distal amino group. The effect is generally small. |

| Nucleophilic Aromatic Substitution | C5 (ipso-substitution) | Reaction is Possible | The chlorine atom itself can be displaced by a strong nucleophile, particularly if additional activating groups (e.g., nitro) are present on the ring. |

Table 2: Comparison of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Rate | Orientation |

| -Cl | C5 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para (to C5) |

| -NH2 (free base) | C3 | -I (Withdrawing) | +R (Donating) | Activating (Strong) | Ortho, Para (to C3) |

| -NH3+ (salt) | C3 | -I (Withdrawing) | None | Deactivating (Strong) | Meta (to C3) |

| -NHCOCH3 | C3 | -I (Withdrawing) | +R (Donating) | Activating (Moderate) | Ortho, Para (to C3) |

Experimental Protocols

The following protocols are representative examples of key transformations involving the 5-Chlorothiophen-3-amine scaffold, adapted from literature procedures for analogous compounds.[9][10][11]

Protocol 1: Synthesis of N-(5-chlorothiophen-3-yl)acetamide

This protocol describes the protection of the amino group as an acetamide.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Triethylamine (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous THF.

-

Add triethylamine to the suspension and stir for 15 minutes at room temperature.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-